molecular formula C21H19ClFNO3 B11391551 6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11391551
M. Wt: 387.8 g/mol
InChI Key: DHLDFEZMXGRKSE-UHFFFAOYSA-N
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Description

6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes a chloro group, a fluorophenyl group, and a chromeno-oxazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core is synthesized through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of the Oxazin Ring: The oxazin ring is introduced via a condensation reaction with suitable amines or amides.

    Functional Group Modifications: The chloro and fluorophenyl groups are introduced through halogenation and Friedel-Crafts alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chloro or fluorophenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It may bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.

    Modulating Gene Expression: It may influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:

    Midazolam: A benzodiazepine derivative with sedative and anxiolytic properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic effects.

    Climazolam: An imidazobenzodiazepine with pharmacological properties similar to midazolam.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H19ClFNO3

Molecular Weight

387.8 g/mol

IUPAC Name

6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H19ClFNO3/c1-12-13(2)21(25)27-19-16(12)9-18(22)20-17(19)10-24(11-26-20)8-7-14-3-5-15(23)6-4-14/h3-6,9H,7-8,10-11H2,1-2H3

InChI Key

DHLDFEZMXGRKSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=C(C=C4)F)C

Origin of Product

United States

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